(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol
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Overview
Description
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol is an organic compound with the molecular formula C9H18O2 It is characterized by the presence of a 4,4-dimethyloxolane ring attached to a 2-methylpropan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol typically involves the reaction of 4,4-dimethyloxolane with appropriate reagents under controlled conditions. One common method involves the use of a Grignard reagent, where 4,4-dimethyloxolane is reacted with a suitable organomagnesium halide, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxolane ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, participating in various biochemical reactions. Its unique structure allows it to interact with different biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (4,4-Dimethyloxolan-2-yl)methanol
- (4,4-Dimethyloxolan-2-yl)methanamine hydrochloride
Uniqueness
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol is unique due to its specific structural configuration and the presence of both the oxolane ring and the 2-methylpropan-1-ol moiety. This combination of features distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-3-(4,4-dimethyloxolan-2-yl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8(6-11)4-9-5-10(2,3)7-12-9/h8-9,11H,4-7H2,1-3H3/t8-,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUXVPIBAHQKBK-IENPIDJESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(CO1)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CC(CO1)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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